3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-B]pyridine] hydrochloride
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Overview
Description
3’H-4-Azaspiro[bicyclo[222]octane-2,2’-furo[2,3-B]pyridine] hydrochloride is a complex organic compound that belongs to the class of azaspiro compounds These compounds are characterized by their unique spirocyclic structure, which includes a bicyclic octane fused with a furo[2,3-B]pyridine ring
Preparation Methods
The synthesis of 3’H-4-Azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-B]pyridine] hydrochloride involves multiple steps, including the formation of the spirocyclic structure and the introduction of the furo[2,3-B]pyridine ring. One common synthetic route involves the cyclization of a suitable precursor under specific reaction conditions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
3’H-4-Azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-B]pyridine] hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological systems and can act as a probe for investigating biochemical pathways.
Medicine: The compound has potential therapeutic applications and is being investigated for its pharmacological properties.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 3’H-4-Azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-B]pyridine] hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3’H-4-Azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-B]pyridine] hydrochloride can be compared with other similar compounds, such as:
4-Azaspiro[bicyclo[2.2.2]octane-2,2’-oxirane]: This compound has a similar spirocyclic structure but differs in the functional groups attached to the spiro center.
2-Azabicyclo[3.2.1]octane: This compound has a different bicyclic structure and is used in various synthetic applications
Properties
Molecular Formula |
C13H17ClN2O |
---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine];hydrochloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-2-10-8-13(16-12(10)14-5-1)9-15-6-3-11(13)4-7-15;/h1-2,5,11H,3-4,6-9H2;1H |
InChI Key |
VECLRLPOENBOPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C3(C2)CC4=C(O3)N=CC=C4.Cl |
Origin of Product |
United States |
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